molecular formula C17H25NO4 B3088796 tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate CAS No. 1186654-76-1

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B3088796
CAS No.: 1186654-76-1
M. Wt: 307.4 g/mol
InChI Key: JGBZZPRNSPAPFF-ZFWWWQNUSA-N
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Description

“tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C17H25NO4 . It has a molecular weight of 307.4 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI string representation of its structure is InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-13(14(18)10-19)11-5-7-12(8-6-11)21-4/h5-8,13-14,19H,9-10H2,1-4H3/t13-,14-/m0/s1 . The SMILES string representation is CC©©OC(=O)N1CC@HC2=CC=C(C=C2)OC)CO .

Scientific Research Applications

Enantioselective Synthesis

A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy highlights the efficient synthesis of tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate derivatives. This method achieved a high overall yield and enantiomeric excess, demonstrating its applicability to electronically neutral and rich substituted phenyl substrates (Chung et al., 2005).

Structural Characterization

The structural characterization of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, a similar compound, was detailed through X-ray crystallography, revealing the absolute configurations of its atoms. This study underscores the importance of detailed molecular structure analysis in understanding the properties of complex organic compounds (Weber et al., 1995).

Molecular Conformation

Investigations into the molecular conformation of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate provided insights into the arrangement of tert-butyl carbonate and 4-methoxyphenyl groups around the pyrrolidinone ring, highlighting the role of molecular conformation in defining the chemical behavior of pyrrolidine derivatives (Mohammat et al., 2008).

Synthesis and Anti-inflammatory Activities

The synthesis and evaluation of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones for anti-inflammatory and analgesic properties were conducted. This research highlights the potential pharmaceutical applications of pyrrolidine derivatives, showing some compounds to possess anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Supramolecular Chemistry

Studies on diverse supramolecular arrangements of substituted oxopyrrolidine analogues emphasized the influence of weak intermolecular interactions on the construction of supramolecular assemblies. This research offers insights into how bulky substitutions on the pyrrolidine scaffold can lead to the formation of complex supramolecular structures through weak interactions (Samipillai et al., 2016).

Properties

IUPAC Name

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-13(11-19)15(10-18)12-5-7-14(21-4)8-6-12/h5-8,13,15,19H,9-11H2,1-4H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBZZPRNSPAPFF-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Reactant of Route 4
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Reactant of Route 5
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

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